molecular formula C17H13ClN2O2 B15145445 Dhodh-IN-3

Dhodh-IN-3

Cat. No.: B15145445
M. Wt: 312.7 g/mol
InChI Key: OVZOHAXVUVNPQF-KAMYIIQDSA-N
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Description

Dhodh-IN-3 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment and immune modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of tert-butyl N-tert-butoxycarbonyl-N-(2-formyl-4-methyl-3-pyridyl)carbamate as a starting material, which undergoes a series of reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This often includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Dhodh-IN-3 primarily undergoes redox reactions due to its role in inhibiting DHODH. It can also participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3), and various solvents like dichloromethane (DCM) and ethanol (EtOH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield orotate derivatives, while substitution reactions can produce various functionalized analogs .

Mechanism of Action

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(Z)-N-(2-chloro-4-phenylphenyl)-2-cyano-3-hydroxybut-2-enamide

InChI

InChI=1S/C17H13ClN2O2/c1-11(21)14(10-19)17(22)20-16-8-7-13(9-15(16)18)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,20,22)/b14-11-

InChI Key

OVZOHAXVUVNPQF-KAMYIIQDSA-N

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)/O

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)O

Origin of Product

United States

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